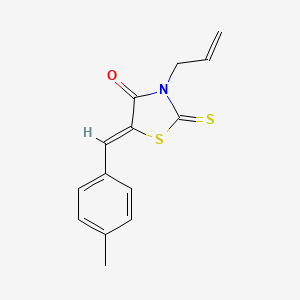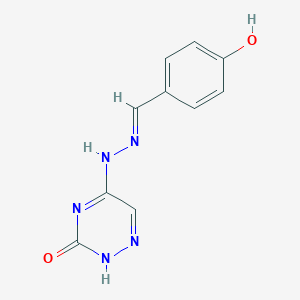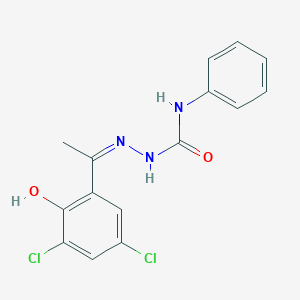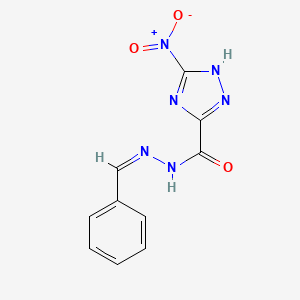![molecular formula C25H27N3O5 B6079188 1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B6079188.png)
1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as BPC-157 and is a peptide that is derived from a protein found in the digestive tract. BPC-157 has shown promising results in various studies related to its effects on wound healing, tissue repair, and inflammation.
作用机制
The exact mechanism of action of BPC-157 is not fully understood, but it is believed to involve the activation of various growth factors and signaling pathways involved in tissue repair and regeneration. BPC-157 has been shown to increase the expression of several growth factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which are important for angiogenesis and tissue repair.
Biochemical and Physiological Effects:
BPC-157 has been shown to have various biochemical and physiological effects, including the promotion of cell proliferation and angiogenesis, the inhibition of inflammation, and the stimulation of collagen synthesis. BPC-157 has also been shown to have neuroprotective effects and may have potential use in the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of BPC-157 for lab experiments is its ability to promote tissue repair and regeneration, which can be useful in various types of studies related to wound healing and tissue engineering. However, one limitation of BPC-157 is its relatively high cost, which may limit its use in some research settings.
未来方向
There are several potential future directions for research related to BPC-157. One area of interest is the potential use of BPC-157 in the treatment of various neurological disorders, including traumatic brain injury and stroke. Other potential future directions include the development of new delivery methods for BPC-157 and the investigation of its potential use in combination with other drugs or therapies.
In conclusion, BPC-157 is a promising compound for scientific research related to wound healing, tissue repair, and inflammation. Its ability to promote tissue repair and regeneration makes it a valuable tool for various types of studies, and its potential use in the treatment of neurological disorders warrants further investigation. However, more research is needed to fully understand the mechanism of action of BPC-157 and its potential limitations in various research settings.
合成方法
The synthesis of BPC-157 involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, with each addition being protected by a temporary chemical group. The final product is then deprotected and purified to obtain the desired peptide.
科学研究应用
BPC-157 has been extensively studied for its potential use in scientific research related to wound healing and tissue repair. Studies have shown that BPC-157 can accelerate the healing of various types of wounds, including skin, tendon, and muscle injuries. BPC-157 has also been shown to have anti-inflammatory effects, which may contribute to its ability to promote tissue repair.
属性
IUPAC Name |
[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O.C2H2O4/c1-24-13-5-8-22(24)18-25-14-16-26(17-15-25)23(27)21-11-9-20(10-12-21)19-6-3-2-4-7-19;3-1(4)2(5)6/h2-13H,14-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOUIDLRGBNDFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6079105.png)
![{5-[(2-methoxy-1-naphthyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6079116.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6079120.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6079132.png)




![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6079161.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6079165.png)
![5-(5-bromo-2-hydroxybenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6079172.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6079178.png)
![3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one](/img/structure/B6079192.png)